Rhein-13C6

描述

Rhein-13C6 is a stable isotope-labeled compound, specifically a derivative of rhein, which is an anthraquinone metabolite. Rhein is found in various medicinal plants, including Rheum palmatum, Cassia tora, Polygonum multiflorum, and Aloe barbadensis . This compound is used primarily in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various biochemical and pharmacological studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Rhein-13C6 involves the incorporation of carbon-13 isotopes into the rhein molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The specific reaction conditions may vary, but typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotopes .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and advanced synthesis techniques to produce the compound in sufficient quantities for research purposes .

化学反应分析

Types of Reactions: Rhein-13C6, like its parent compound rhein, can undergo various chemical reactions, including:

Oxidation: Rhein can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert rhein into its reduced forms.

Substitution: Rhein can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhein can produce different quinone derivatives, while reduction can yield hydroquinone derivatives .

科学研究应用

Scientific Research Applications

Rhein-13C6 is utilized across various scientific disciplines:

1. Chemistry

- Tracer Studies : Employed as a tracer in studies involving carbon cycling and metabolic pathways. Its isotopic labeling allows researchers to trace metabolic pathways in vivo, providing insights into carbon dynamics in biological systems.

2. Biology

- Cellular Metabolism : Used in studies of cellular metabolism and enzyme activity. This compound has been shown to interact with enzymes involved in antibiotic resistance, enhancing the effectiveness of antibiotics against certain pathogens.

- Plant Research : Investigated for its role in plant defense mechanisms, providing insights into how plants respond to environmental stressors.

3. Medicine

- Pharmacokinetics : Utilized in pharmacokinetic studies to track the distribution and metabolism of rhein within the body. This application is critical for understanding drug absorption and efficacy.

- Anti-inflammatory and Anticancer Research : this compound is studied for its potential anti-inflammatory and anticancer effects, showing promise in inhibiting the growth of various cancer cell lines .

4. Industry

- Drug Development : Applied in the development of new therapeutic agents targeting inflammatory pathways and cancer. Its ability to modulate drug transporters enhances the therapeutic effects of co-administered drugs .

Case Study 1: Tracing Metabolic Pathways

In a study involving a human non-small cell lung carcinoma xenografted mouse model, researchers used this compound to trace metabolic pathways. The highest abundance of 13C6-Phe was detected in tumor tissue shortly after tracer injection, demonstrating its utility in real-time tracking of metabolic processes.

Case Study 2: Inhibition of NF-κB Signaling

Research has shown that Rhein can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for regulating inflammatory responses and tumor development. This case study highlights this compound's potential as a therapeutic agent against inflammation-related diseases .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Tracer Studies | Enables tracking of carbon dynamics in biological systems |

| Biology | Cellular Metabolism | Enhances antibiotic efficacy against resistant pathogens |

| Medicine | Pharmacokinetics | Provides insights into drug distribution and metabolism |

| Industry | Drug Development | Modulates drug transporters for improved therapeutic effects |

作用机制

Rhein-13C6 exerts its effects through multiple molecular pathways. The primary mechanism involves the inhibition of pro-inflammatory cytokines and the suppression of tumor-promoting signaling pathways. Rhein targets various molecular pathways, including the MAPK and PI3K-AKT pathways, which are involved in cell cycle regulation and apoptosis . The compound also exhibits antioxidant properties, reducing reactive oxygen species levels at lower concentrations .

相似化合物的比较

Emodin: Another anthraquinone derivative with similar anti-inflammatory and anticancer properties.

Chrysophanol: Exhibits similar biological activities but differs in its specific molecular targets and pathways.

Aloe-emodin: Found in Aloe species, shares similar pharmacological properties with rhein.

Uniqueness of Rhein-13C6: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and transformation of the compound is crucial .

生物活性

Rhein-13C6 is a carbon-labeled derivative of Rhein, an anthraquinone compound primarily sourced from plants such as Rheum palmatum and Rheum emodi. This compound has garnered attention due to its multifaceted biological activities, including potential antioxidant, anti-inflammatory, and anticancer effects. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in research.

Target Proteins and Pathways

This compound interacts with several proteins implicated in antibiotic resistance among bacterial and fungal pathogens. Its mode of action involves the activation of multiple signaling pathways, notably the MAPK (Mitogen-Activated Protein Kinase) and PI3K-AKT (Phosphoinositide 3-Kinase/Protein Kinase B) pathways. These pathways are crucial for regulating cell cycle progression and apoptosis (programmed cell death) .

Biochemical Interactions

The compound has been shown to bind effectively to cytochrome P450 14 alpha-sterol demethylase and N-myristoyl transferase, indicating strong molecular interactions that contribute to its biological effects. These interactions enhance the efficacy of antibiotics by overcoming resistance mechanisms in pathogens .

Inhibition of Cell Development

This compound exhibits significant inhibitory effects on various cell types. For example, it disrupts energy supply and induces reactive oxygen species (ROS) accumulation in Aspergillus flavus, thereby inhibiting aflatoxin biosynthesis . Additionally, studies have demonstrated its ability to induce cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy .

Dosage Effects

The biological effects of this compound vary with dosage. In animal models, dosages ranging from 20 to 150 mg/kg/day have been utilized, typically over a duration of less than 14 days. These studies indicate a dose-dependent response in terms of therapeutic efficacy and toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including:

- Sphingolipid Metabolism

- Arachidonic Acid Metabolism

- Glycerophospholipid Metabolism

These pathways are critical for maintaining cellular homeostasis and responding to stress .

Research Applications

This compound serves as a valuable tool in various scientific domains:

Chemistry

It is employed as a tracer in studies related to carbon cycling and metabolic pathways. This application allows researchers to track the distribution and metabolism of Rhein within biological systems .

Biology

In biological research, this compound is used to investigate cellular metabolism and enzyme activity. Its labeling facilitates the study of metabolic processes in real-time .

Medicine

The compound is utilized in pharmacokinetic studies to understand how drugs are processed within the body. This includes tracking how Rhein influences drug metabolism and distribution .

Antimicrobial Activity

A study conducted by Rolta et al. assessed the antibacterial and antifungal properties of this compound through molecular docking simulations. The findings indicated that this compound exhibited strong binding affinities with key microbial targets, suggesting its potential as an antimicrobial agent .

Cancer Research

In another study involving non-small cell lung carcinoma (NSCLC) xenografted mouse models, researchers observed that the highest concentration of 13C6-labeled phenylalanine was detected in tumor tissues shortly after administration, demonstrating its utility in tracking tumor metabolism over time .

属性

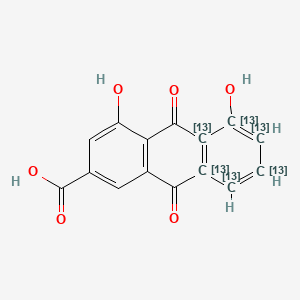

IUPAC Name |

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i1+1,2+1,3+1,7+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDLCPWAQCPTKC-UVUZSWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)[13C]3=[13C](C2=O)[13C](=[13CH][13CH]=[13CH]3)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858373 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330166-42-1 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: The study mentions that emodin shows promising binding affinity to proteins involved in antibiotic resistance. What are the implications of this finding?

A1: The study demonstrates, through molecular docking simulations, that emodin exhibits strong binding affinity to cytochrome P450 14 alpha-sterol demethylase (CYP51) in fungi and Penicillin binding protein 3 (PBP3) in bacteria []. These proteins are crucial for the survival and growth of these pathogens and are often implicated in mechanisms of antibiotic resistance. The strong binding of emodin to these targets suggests its potential to inhibit their activity, thereby potentially disrupting the development of antibiotic resistance or enhancing the efficacy of existing antibiotics.

Q2: How does the study assess the potential toxicity of the studied phytocompounds?

A2: The researchers utilized a combination of computational tools like admetSAR and Protox-II to predict the toxicity of the phytocompounds []. These tools analyze the chemical structure of the compounds and compare them to existing databases to predict their potential for toxicity. Additionally, they calculated LD50 values, a measure of acute toxicity, for the compounds. The study found that emodin, chrysophanol dimethyl ether, and rhein-13c6 were predicted to be non-carcinogenic and non-cytotoxic based on these in silico analyses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。